RN-9893 hydrochloride

TRPV4 Antagonism Species Ortholog Potency In Vitro Pharmacology

RN-9893 hydrochloride is the preferred TRPV4 antagonist for translational science demanding oral dosing and cross-species consistency. Unlike GSK2193874 (>20-fold potency shift rat vs human) or early analogs without oral PK, RN-9893 delivers balanced IC50 across mouse (0.32 μM), human (0.42 μM), and rat (0.66 μM). Its selectivity window against TRPV1/TRPV3/TRPM8 and clean profile versus 54 common targets enable definitive target engagement experiments. Choose RN-9893 for reproducible, translatable data in pain, inflammation, and pulmonary edema models.

Molecular Formula C21H24ClF3N4O5S
Molecular Weight 537.0 g/mol
CAS No. 2109450-40-8
Cat. No. B1482566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN-9893 hydrochloride
CAS2109450-40-8
Molecular FormulaC21H24ClF3N4O5S
Molecular Weight537.0 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl
InChIInChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H
InChIKeyULUOUAGDTULBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RN-9893 Hydrochloride (CAS 2109450-40-8): A TRPV4 Ion Channel Antagonist for Pain and Inflammation Research Procurement


RN-9893 hydrochloride (CAS 2109450-40-8) is a small-molecule antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Identified through a focused chemical optimization program [1], it acts as a selective blocker of TRPV4-mediated cation influx. The compound is frequently procured for basic research in pain, inflammation, and pulmonary edema pathways, and is noted for its oral bioavailability in preclinical models [1]. Its primary differentiation lies in its balanced potency across human, rat, and mouse orthologs, combined with a well-characterized selectivity profile against related TRP channels .

Why RN-9893 Hydrochloride Cannot Be Interchanged with Other TRPV4 Antagonists in Experimental Design


While TRPV4 is a validated target for multiple disease models, the pharmacological tools used to interrogate it are not interchangeable. Compounds like RN-1734, HC-067047, and GSK2193874 each possess distinct potency profiles across species orthologs, divergent selectivity windows, and varied in vivo pharmacokinetic properties [1][2]. A procurement decision based solely on 'TRPV4 antagonist' classification ignores critical differences in cross-species translation and assay-specific efficacy. Substituting RN-9893 with a more potent but less selective or differently bioavailable analog can compromise data reproducibility and confound the interpretation of target engagement in vivo, especially when transitioning from rodent models to human-relevant systems [1].

Quantitative Differentiation of RN-9893 Hydrochloride Against Leading TRPV4 Antagonists for Informed Procurement


Potency Profile vs. First-Generation Antagonist RN-1734: A Cross-Species Comparison

RN-9893 demonstrates significantly improved potency across all three major preclinical species compared to the first-generation TRPV4 antagonist RN-1734. In a head-to-head data summary of TRPV4 antagonists, RN-9893 inhibited human, mouse, and rat TRPV4 with IC50 values of <0.12 μM, <0.06 μM, and <0.12 μM, respectively [1]. In contrast, RN-1734 exhibited substantially weaker activity, with IC50 values of 2.3 μM (human), 5.9 μM (mouse), and 3.2 μM (rat) under comparable conditions [1].

TRPV4 Antagonism Species Ortholog Potency In Vitro Pharmacology

Selectivity Window Against TRPM8: A Comparison with HC-067047

The selectivity of a TRPV4 antagonist for its target over closely related TRP channels is critical for interpreting experimental results. RN-9893 displays a defined selectivity window, with an IC50 of 30 μM against TRPM8 [1]. This contrasts with the profile of HC-067047, another potent TRPV4 blocker, which has been reported in a comparative summary to inhibit TRPM8 at submicromolar concentrations, indicating a narrower selectivity margin [2].

Selectivity Profiling TRP Channel Off-Target Activity

Broad Selectivity Profile: Validation Against a Panel of 54 Biological Targets

The utility of a chemical probe is enhanced by a broad, negative selectivity profile against a wide array of common biological targets. RN-9893 was evaluated in a panel of 54 common biological targets, including GPCRs, ion channels, and transporters, and demonstrated good selectivity by showing no significant inhibition across these assays [1]. This level of broad profiling is not commonly reported for all TRPV4 antagonists in the primary literature.

Selectivity Screening Safety Pharmacology Target Profiling

Oral Bioavailability and In Vivo Applicability Compared to Non-Oral TRPV4 Tools

The route of administration is a critical differentiator for in vivo experimental design. RN-9893 was specifically optimized and identified as an orally-bioavailable antagonist [1]. This contrasts with the properties of the classic TRPV4 antagonist RN-1734, which is typically used for in vitro or local administration studies due to its lack of characterized oral bioavailability for systemic exposure [2]. The moderate oral bioavailability of RN-9893 in rats [1] enables dosing via oral gavage, a less invasive and more translationally relevant route compared to intraperitoneal or intravenous injection required for some other tool compounds.

Pharmacokinetics In Vivo Pharmacology Oral Bioavailability

Recommended Research Applications for RN-9893 Hydrochloride Based on Differentiated Performance


Preclinical In Vivo Studies Requiring Oral Dosing in Rodent Pain Models

For researchers investigating the role of TRPV4 in inflammatory or neuropathic pain and seeking a tool compound for oral administration, RN-9893 is a preferred choice. Its demonstrated oral bioavailability in rats [1] facilitates less invasive, chronic dosing regimens, and its balanced potency across rodent species supports cross-species study design. This differentiates it from early-generation tools like RN-1734, which lack established oral bioavailability .

Cross-Species Pharmacology Studies from Mouse to Human

RN-9893 is a suitable tool for translational studies requiring consistent target engagement across species. With IC50 values of 0.32 μM (mouse), 0.42 μM (human), and 0.66 μM (rat) [1], it offers a more uniform potency profile across common laboratory species compared to alternatives like GSK2193874, which shows a >20-fold potency difference between rat (2 nM) and human (40 nM) [2]. This reduces variability when moving from rodent efficacy models to human ex vivo target validation.

TRPV4 Target Validation Where Broad Selectivity is Paramount

In experiments where phenotypic outcomes must be rigorously linked to TRPV4 blockade, RN-9893 provides a higher level of confidence. Its well-defined selectivity against the most closely related channels (TRPV1, TRPV3, TRPM8) [1] and its negative profile against a broad panel of 54 common targets [3] minimize the risk of off-target-driven artifacts, ensuring more definitive target validation.

Acute Lung Injury and Pulmonary Edema Models

While multiple TRPV4 antagonists are being investigated for pulmonary indications, RN-9893's combination of systemic exposure via oral dosing and target selectivity makes it a useful tool for studying TRPV4 in lung pathologies. Its in vivo efficacy in mitigating LPS-induced acute lung injury symptoms [4] further supports its application in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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